Pro-Phe-Arg 7-amido-4-methylcoumarin hydrochloride, commonly referred to as Pro-Phe-Arg 7-amido-4-methylcoumarin, is a synthetic compound primarily utilized in biochemical research as a fluorogenic substrate. This compound is derived from the amino acid sequence that includes phenylalanine and arginine, coupled with a 7-amido-4-methylcoumarin moiety, which imparts its fluorescent properties. The compound is significant in studying various enzymatic activities, particularly those involving proteases.
Pro-Phe-Arg 7-amido-4-methylcoumarin hydrochloride is synthesized from L-arginine and 7-amino-4-methylcoumarin through chemical coupling reactions. It falls under the category of peptide substrates and is classified as a fluorogenic compound due to its ability to emit fluorescence upon enzymatic cleavage. This property makes it useful in various assays for detecting protease activity.
The synthesis of Pro-Phe-Arg 7-amido-4-methylcoumarin hydrochloride typically involves the following steps:
Pro-Phe-Arg 7-amido-4-methylcoumarin hydrochloride has a molecular formula of C₁₃H₁₅N₃O₃·HCl. The structure consists of:
The compound's structure can be represented as follows:
The molecular weight of Pro-Phe-Arg 7-amido-4-methylcoumarin hydrochloride is approximately 301.73 g/mol.
Pro-Phe-Arg 7-amido-4-methylcoumarin hydrochloride primarily undergoes hydrolysis reactions when utilized as a substrate for various proteases, including cathepsins. Key aspects include:
The mechanism of action for Pro-Phe-Arg 7-amido-4-methylcoumarin hydrochloride involves its interaction with proteolytic enzymes:
The action primarily affects protein degradation pathways within cells, particularly in lysosomal environments where cathepsins are active.
Pro-Phe-Arg 7-amido-4-methylcoumarin hydrochloride typically appears as a white to off-white solid. It is soluble in water and acetic acid, facilitating its use in various aqueous assays.
Key chemical properties include:
These properties make it suitable for use in biochemical assays aimed at measuring enzyme activity.
Pro-Phe-Arg 7-amido-4-methylcoumarin hydrochloride has diverse applications in scientific research:
The systematic IUPAC name for this fluorogenic tripeptide-coumarin conjugate is:(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide hydrochloride [4]. This nomenclature precisely defines the peptide sequence (Pro-Phe-Arg) and the covalent attachment of the 7-amido-4-methylcoumarin (AMC) fluorophore to the C-terminal arginine residue.
The compound exists in two primary forms:
Table 1: Molecular Formula Comparison
Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
Base | C~30~H~37~N~7~O~5~ | 575.66 | 65147-21-9 |
Hydrochloride | C~30~H~38~ClN~7~O~5~ | 612.12 | 115918-56-4 |
The molecular structure integrates a tripeptide backbone (Pro-Phe-Arg) with the fluorogenic coumarin moiety. The hydrochloride salt form enhances solubility in polar solvents like methanol, where it demonstrates a solubility of 50 mg/mL, yielding clear, colorless to faintly yellow solutions [1] [3] [6].
This compound contains three chiral centers, one in each amino acid residue, all configured in the L-stereoisomeric form:
The absolute configuration at each chiral center is designated "S" under the Cahn-Ingold-Prelog priority rules, consistent with natural L-amino acids. This specific stereochemistry is critical for substrate recognition by target proteases like plasma kallikrein and Factor XII. The SMILES string notation confirms the stereochemistry:NC(NCCC[C@@H](C(NC1=CC=C(C(C)=CC(O2)=O)C2=C1)=O)NC([C@H](CC3=CC=CC=C3)NC(C4NCCC4)=O)=O)=N.CC([O-])=O
[1] [6]
The symbols [C@@H]
and [C@H]
explicitly denote the chiral carbon configurations. Maintenance of these configurations during synthesis is essential for biological activity, as epimerization would disrupt enzyme-substrate binding.
Table 2: Chiral Centers and Configurations
Residue | Chiral Carbon Atom | Configuration | Biological Significance |
---|---|---|---|
Proline | Cα (pyrrolidine ring) | S (L-form) | Maintains peptide backbone conformation |
Phenylalanine | Cα | S (L-form) | Ensures Phe side chain orientation |
Arginine | Cα | S (L-form) | Critical for protease active site binding |
While detailed experimental spectra are not fully reported in the searched literature, key spectroscopic properties can be inferred from structural features and existing data:
UV-Vis Spectroscopy:The 4-methylcoumarin moiety exhibits strong absorbance in the UV region (λ~max~ ≈ 340–360 nm) due to π→π* transitions of the conjugated benzopyrone system. Upon enzymatic cleavage (Arg-AMC bond hydrolysis), the liberated 7-amino-4-methylcoumarin undergoes a spectral shift with enhanced fluorescence emission at 440–460 nm (excitation 360–380 nm) [1] [3] [6]. This property underpins its utility as a fluorogenic protease substrate.
FTIR Spectroscopy:Characteristic peaks include:
Guanidinium C=N stretch (Arg side chain): 1600–1660 cm⁻¹ [4]
NMR Spectroscopy:The structure predicts distinct proton environments:
Table 3: Key Spectroscopic Signatures
Spectroscopy | Key Features | Structural Assignment |
---|---|---|
UV-Vis | λ~abs~ = 340-360 nm | Coumarin π-system excitation |
UV-Vis | λ~em~ = 440-460 nm (post-cleavage) | Liberated 7-amino-4-methylcoumarin |
FTIR | 1640-1680 cm⁻¹ | Amide C=O stretch (peptide bonds) |
FTIR | ~1700 cm⁻¹ | Coumarin lactone C=O stretch |
NMR | δ 2.4 ppm | Methyl protons of 4-methylcoumarin |
No direct crystallographic data for Pro-Phe-Arg-7-amido-4-methylcoumarin hydrochloride is available in the searched literature. However, molecular conformation can be inferred from:
Computational Modeling:The SMILES string and InChI key (QYFPUTDFLKFOBA-UHFFFAOYSA-N) [1] [6] provide foundational data for in silico conformational analysis. The tripeptide backbone likely adopts a bent conformation to facilitate intramolecular hydrogen bonding between the Pro carbonyl oxygen and Arg amide hydrogen.
Biological Conformation:Enzymology studies confirm the substrate's compatibility with the active sites of plasma kallikrein and Factor XIIa [1] [3] [7], implying that its solution-phase conformation resembles the enzyme-bound state. The Arg-AMC bond is positioned for nucleophilic attack by serine proteases.
Intermolecular Interactions:The hydrochloride salt form features ionic interactions between the protonated arginine guanidinium group and chloride anions. Additional stability arises from π-stacking between the phenylalanine aromatic ring and the coumarin system.
Table 4: Structural Parameters and Features
Parameter | Feature | Functional Implication |
---|---|---|
Bond cleaved | Arg-AMC amide bond | Enzymatic hydrolysis site |
Ionic groups | Protonated guanidinium (Arg), Cl⁻ counterion | Solubility in polar solvents |
Aromatic systems | Phenylalanine benzene ring, coumarin | π-Stacking interactions |
Flexible regions | Proline ring, Arg side chain | Conformational adaptability |
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